Evidence Item 1: Physicochemical Head-to-Head – Computed Lipophilicity and Hydrogen Bonding Differentiate CAS 919861-21-5 from the p-Tolyl Analog
CAS 919861-21-5 exhibits a computed XLogP3 of 3.3, a Δ of +0.4 log units above the p-tolyl analog (CAS 750640-55-2, XLogP3 = 2.9). The target compound additionally possesses 6 hydrogen bond acceptors versus 5 for the comparator, and 5 rotatable bonds versus 3, reflecting the greater conformational flexibility imparted by the ethoxy substituent [1][2]. In the context of the Lipinski Rule of Five, the higher XLogP3 of the target compound approaches the upper boundary (≤5) but remains within drug-like space. This suggests potentially enhanced passive membrane permeability relative to the less lipophilic p-tolyl analog, a property that could be advantageous in cell-based phenotypic screening campaigns where intracellular target access is required. The molecular weight difference is also notable: 329.4 g/mol (target) versus 285.3 g/mol (comparator), a Δ of +44.1 g/mol attributable to the ethoxy oxygen, the additional methylene carbon, and the 5-methyl group on the thiazole.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.3 |
| Comparator Or Baseline | p-Tolyl analog CAS 750640-55-2: XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 = +0.4 (target more lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm via PubChem 2.2 |
Why This Matters
A 0.4 log unit increase in computed lipophilicity predicts measurably different membrane partitioning behavior, which directly impacts intracellular exposure in cell-based assays and may alter the compound's performance in phenotypic screening relative to the p-tolyl analog [1][2].
- [1] PubChem Compound Summary CID 18587278. Computed Properties table: XLogP3 = 3.3, H-Bond Acceptors = 6, Rotatable Bonds = 5, MW = 329.4 g/mol. View Source
- [2] PubChem Compound Summary CID 2999703. Computed Properties table: XLogP3 = 2.9, H-Bond Acceptors = 5, Rotatable Bonds = 3, MW = 285.32 g/mol. View Source
